molecular formula C10H12BrClN2 B018469 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride CAS No. 108061-77-4

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride

Cat. No.: B018469
CAS No.: 108061-77-4
M. Wt: 275.57 g/mol
InChI Key: KFXZBTZAVZBFET-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and an ethanamine group at the 3rd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride typically involves the bromination of indole followed by the introduction of the ethanamine group. One common method is:

    Bromination of Indole: Indole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6th position.

    Formation of Ethanamine Group: The brominated indole is then reacted with ethylene diamine under controlled conditions to form the ethanamine derivative.

    Conversion to Hydrochloride Salt: The final step involves treating the ethanamine derivative with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.

    Reduction: Formation of 2-(6-Amino-1H-indol-3-yl)ethanamine.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and ethanamine group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride
  • 2-(6-Chloro-1H-indol-3-yl)ethanamine hydrochloride
  • 2-(6-Fluoro-1H-indol-3-yl)ethanamine hydrochloride

Uniqueness

2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of the bromine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The position of the bromine atom can affect the compound’s ability to interact with specific molecular targets, making it distinct from other similar compounds with different halogen substitutions.

Properties

IUPAC Name

2-(6-bromo-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.ClH/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8;/h1-2,5-6,13H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXZBTZAVZBFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695232
Record name 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108061-77-4
Record name 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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